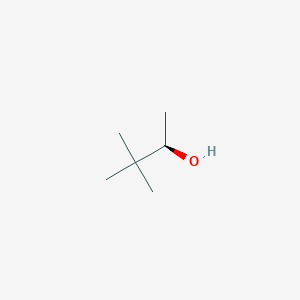

(R)-3,3-Dimethyl-2-butanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOXKPDFWGNLJU-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-96-9 | |

| Record name | 2-Butanol, 3,3-dimethyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 3,3-dimethyl-, (R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3,3-Dimethyl-2-butanol physical properties and specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifications, and analytical methodologies for (R)-3,3-Dimethyl-2-butanol. This chiral alcohol is a valuable building block in asymmetric synthesis and is of interest to researchers in pharmaceutical development and organic chemistry.

Core Physical and Chemical Properties

(R)-3,3-Dimethyl-2-butanol, also known as (R)-pinacolyl alcohol, is a colorless to pale yellow liquid.[1] It is a chiral secondary alcohol with a molecular formula of C₆H₁₄O and a molecular weight of 102.17 g/mol .[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O | [3][4] |

| Molecular Weight | 102.17 g/mol | [2] |

| CAS Number | 1572-96-9 | [1] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Boiling Point | 117.81 °C to 121 °C | [1][5] |

| Melting Point | Approximately 4.8 °C to 5.6 °C | [5][6] |

| Density | Approximately 0.812 g/mL at 25 °C | [5][7] |

| Solubility | Soluble in alcohol and ethyl ether. Limited solubility in water (20.3 to 23.7 g/L at 25 °C). | [1][3] |

| Refractive Index | Approximately 1.4148 at 20 °C | [3] |

| Vapor Pressure | 8.47 to 8.81 mmHg at 25 °C | [1][6] |

| Flash Point | > 28.90 °C (closed cup) | [1][6] |

| logP (o/w) | 1.388 to 1.48 | [1][3] |

Specifications and Safety

(R)-3,3-Dimethyl-2-butanol is typically available in purities of 95% or greater.[1] It is classified as a flammable liquid and vapor.[6][8]

| Specification | Details | Reference(s) |

| Typical Purity | ≥ 95% | [1] |

| Common Impurities | Isomeric impurities may include other C6 alcohols such as 2,3-dimethyl-2-butanol (B1346969) and various hexanols. The corresponding (S)-enantiomer is a potential chiral impurity. | [9] |

| Storage | Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed. | [8][10] |

| InChI Key | DFOXKPDFWGNLJU-RXMQYKEDSA-N | [4] |

| SMILES | C--INVALID-LINK--O | [4] |

Safety Summary: (R)-3,3-Dimethyl-2-butanol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[8] It may cause skin and eye irritation.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Toxicological Data

Limited toxicological data is available for 3,3-dimethyl-2-butanol (B106058) (racemic mixture). The following values have been reported:

| Route of Exposure | Species | Value |

| Inhalation (LC50) | Rat | 15000 mg/m³ |

| Dermal (LD50) | Rat | 3100 mg/kg |

Experimental Protocols

Detailed, validated experimental protocols for the analysis of (R)-3,3-Dimethyl-2-butanol are not widely published. The following are representative methodologies based on the analysis of similar chiral alcohols.

Gas Chromatography (GC) for Enantiomeric Purity

Objective: To determine the enantiomeric purity of (R)-3,3-Dimethyl-2-butanol by separating the (R) and (S) enantiomers.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., CP Chirasil-DEX CB or similar cyclodextrin-based column).

Methodology:

-

Sample Preparation: Prepare a dilute solution of (R)-3,3-Dimethyl-2-butanol in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature that allows for the elution of both enantiomers (e.g., 150 °C).

-

Injection Volume: 1 µL

-

Split Ratio: Adjust as needed for optimal peak shape and intensity (e.g., 50:1).

-

-

Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Quantitative NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of a sample of (R)-3,3-Dimethyl-2-butanol using an internal standard.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

5 mm NMR tubes.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the (R)-3,3-Dimethyl-2-butanol sample into a vial.

-

Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte peaks.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis. This typically involves a longer relaxation delay (D1) to ensure full relaxation of all protons.

-

Ensure a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the purity of the analyte using the following formula, accounting for the number of protons contributing to each integrated signal, the molecular weights, and the masses of the analyte and the internal standard.

-

Visualizations

Caption: A conceptual workflow for the quality control of (R)-3,3-Dimethyl-2-butanol.

Pharmacological and Signaling Pathway Information

References

- 1. emerypharma.com [emerypharma.com]

- 2. MiMeDB: Showing metabocard for 3,3-Dimethyl-2-butanol (MMDBc0033390) [mimedb.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. rssl.com [rssl.com]

- 5. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 8. pharmtech.com [pharmtech.com]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. benchchem.com [benchchem.com]

(R)-3,3-Dimethyl-2-butanol synthesis from pinacolone

An In-depth Technical Guide to the Synthesis of (R)-3,3-Dimethyl-2-butanol from Pinacolone (B1678379)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methodologies for the asymmetric synthesis of (R)-3,3-Dimethyl-2-butanol from pinacolone. The enantioselective reduction of prochiral ketones is a critical transformation in organic synthesis, yielding chiral alcohols that serve as valuable building blocks for pharmaceuticals and other complex molecules. This document details three prominent methods: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction, presenting quantitative data, detailed experimental protocols, and visual workflows to support researchers in this field.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for the synthesis of (R)-3,3-Dimethyl-2-butanol from pinacolone using different catalytic systems.

Table 1: Corey-Bakshi-Shibata (CBS) Reduction of Pinacolone

| Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 | >95 | 92 | General Data |

| (R)-2-Butyl-CBS-oxazaborolidine | Catecholborane | Toluene | -78 | ~90 | 88 | General Data |

Table 2: Noyori Asymmetric Hydrogenation of Pinacolone

| Catalyst System | H₂ Pressure (atm) | Solvent | Base | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| RuCl₂--INVALID-LINK-- | 8 | Ethanol | K₂CO₃ | 25 | Quantitative | 98 | [1] |

| RuCl₂[(S)-BINAP][(S,S)-DPEN] | 9 | 2-Propanol | t-BuOK | 24 | 20 | 14 | [1] |

Table 3: Biocatalytic Reduction of Pinacolone

| Biocatalyst | Co-substrate | Buffer | pH | Temp. (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Gluconobacter sp. cells | DL-1,2-propanediol | Phosphate | 7.0 | 30 | High | >99 | [2] |

| Alcohol Dehydrogenase (ADH) | Isopropanol | Tris-HCl | 7.5 | 25 | Variable | >95 | General Data |

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathway for the asymmetric reduction of pinacolone and a general experimental workflow for these syntheses.

Caption: Asymmetric reduction of pinacolone to (R)-3,3-Dimethyl-2-butanol.

References

- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling of enantioselective biooxidation of DL-1,2-propanediol and bioreduction of pinacolone via regeneration cycle of coenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (R)-3,3-Dimethyl-2-butanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (R)-3,3-Dimethyl-2-butanol, tailored for researchers, scientists, and drug development professionals. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for (R)-3,3-Dimethyl-2-butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.43 - 3.50 | m | 1H | CH-OH |

| 1.63 | s | 1H | OH |

| 1.08 - 1.15 | d | 3H | CH₃-CH |

| 0.87 - 0.91 | s | 9H | (CH₃)₃-C |

Solvent: CDCl₃, Frequency: 90 MHz[1]

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (ppm) | Carbon Type |

| 75.58 | CH-OH |

| 34.92 | C-(CH₃)₃ |

| 25.47 | (CH₃)₃-C |

| 17.89 | CH₃-CH |

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3360 | O-H stretch (broad) |

| ~2960 | C-H stretch (sp³) |

| ~1365 | C-H bend (t-butyl group) |

| ~1080 | C-O stretch |

Technique: Neat

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 87 | 43.77 | [M - CH₃]⁺ |

| 57 | 99.99 | [C₄H₉]⁺ (tert-butyl cation) |

| 56 | 58.96 | [C₄H₈]⁺ |

| 45 | 67.56 | [CH₃CHOH]⁺ |

| 41 | 34.99 | [C₃H₅]⁺ |

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of (R)-3,3-Dimethyl-2-butanol.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: 90 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition:

-

Instrument: 25.16 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-100 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Neat):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place one to two drops of neat (undiluted) (R)-3,3-Dimethyl-2-butanol directly onto the center of the ATR crystal.

FTIR Acquisition:

-

Instrument: FTIR Spectrometer with an ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of (R)-3,3-Dimethyl-2-butanol in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) (approximately 1 mg/mL).

GC-MS Acquisition:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold at 200 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-200

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of (R)-3,3-Dimethyl-2-butanol and the structural information derived from each technique.

Caption: Workflow for the spectroscopic analysis and structural elucidation of (R)-3,3-Dimethyl-2-butanol.

References

An In-depth Technical Guide on the Chirality and Optical Rotation of (R)-3,3-Dimethyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of (R)-3,3-Dimethyl-2-butanol, with a focus on its chirality and optical rotation. This document delves into the theoretical background, experimental methodologies for its synthesis and analysis, and the significance of its enantiomeric purity.

Introduction to Chirality in 3,3-Dimethyl-2-butanol

3,3-Dimethyl-2-butanol, also known as pinacolyl alcohol, is a chiral secondary alcohol. The chirality arises from the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a tert-butyl group (-C(CH₃)₃). This asymmetry results in the existence of two non-superimposable mirror images, or enantiomers: (R)-3,3-Dimethyl-2-butanol and (S)-3,3-Dimethyl-2-butanol.

The absolute configuration of each enantiomer is designated by the Cahn-Ingold-Prelog (CIP) priority rules. For the C2 stereocenter, the priority of the substituents is as follows: -OH > -C(CH₃)₃ > -CH₃ > -H. In the (R)-enantiomer, the arrangement of these groups in descending order of priority follows a clockwise direction when viewed with the lowest priority group (hydrogen) pointing away from the observer. Conversely, in the (S)-enantiomer, the arrangement is counter-clockwise.

The distinct spatial arrangement of these enantiomers leads to differences in their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Rotation of (R)-3,3-Dimethyl-2-butanol

Enantiomers of a chiral compound rotate the plane of polarized light by equal amounts but in opposite directions. The direction of rotation is denoted by a (+) or (d) for dextrorotatory (clockwise) and a (-) or (l) for levorotatory (counter-clockwise). It is important to note that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation.

The specific rotation, [α], is a fundamental physical property of a chiral compound and is defined as the observed angle of rotation (α) for a solution at a specific concentration (c) and path length (l) under defined conditions of temperature (T) and wavelength (λ). The formula for specific rotation is:

[α]λT = α / (l × c)

While extensive searches of chemical literature and databases were conducted, a specific, experimentally determined value for the optical rotation of enantiomerically pure (R)-3,3-Dimethyl-2-butanol could not be located in the available resources. This highlights a potential gap in the documented physical properties of this specific compound.

For illustrative purposes, the following table demonstrates how such data would be presented. The values for the closely related compound, (R)-2-butanol, are included as a reference.

| Compound | Specific Rotation ([α]D20) | Solvent | Concentration (g/100mL) | Wavelength (nm) | Reference |

| (R)-3,3-Dimethyl-2-butanol | Data not available | N/A | N/A | N/A | N/A |

| (R)-2-butanol | -13.5° | Neat | - | 589 (Sodium D-line) | Standard chemical literature |

Experimental Protocols

The preparation of enantiomerically enriched (R)-3,3-Dimethyl-2-butanol can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis via Asymmetric Reduction

One common method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the case of (R)-3,3-Dimethyl-2-butanol, this involves the reduction of 3,3-dimethyl-2-butanone (pinacolone).

Experimental Workflow: Asymmetric Reduction of Pinacolone

Caption: Workflow for the enantioselective synthesis of (R)-3,3-Dimethyl-2-butanol.

Detailed Methodology:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with a solution of 3,3-dimethyl-2-butanone in anhydrous tetrahydrofuran (B95107) (THF).

-

Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Addition of Chiral Reagent: A solution of a chiral borane (B79455) reducing agent, such as the (R)-Corey-Bakshi-Shibata (CBS) catalyst, is added dropwise to the stirred ketone solution while maintaining the low temperature.

-

Reaction: The reaction mixture is stirred at -78 °C for a specified period, typically several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is quenched by the slow addition of water or a dilute acidic solution.

-

Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched (R)-3,3-Dimethyl-2-butanol.

Resolution of Racemic 3,3-Dimethyl-2-butanol via Lipase-Catalyzed Acylation

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method utilizes an enzyme, often a lipase (B570770), that selectively catalyzes a reaction with one enantiomer at a much faster rate than the other. For the resolution of racemic 3,3-dimethyl-2-butanol, lipase-catalyzed acylation is a common approach.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

(R)-3,3-Dimethyl-2-butanol: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-3,3-Dimethyl-2-butanol, a sterically hindered secondary alcohol, has emerged as a valuable chiral building block in asymmetric synthesis. Its rigid structure and well-defined stereocenter make it an effective controller of stereochemistry in a variety of chemical transformations. This technical guide provides a comprehensive overview of the applications of (R)-3,3-dimethyl-2-butanol in the synthesis of complex molecules, with a particular focus on its role in the development of pharmaceuticals.

Physicochemical and Spectroscopic Properties

(R)-3,3-Dimethyl-2-butanol, also known as (R)-pinacolyl alcohol, is a colorless liquid with the molecular formula C₆H₁₄O. A summary of its key physical and spectroscopic properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 117.8 °C @ 760 mmHg |

| Melting Point | 5.6 °C |

| Density | 0.814 g/cm³ |

| Solubility | Soluble in alcohol and water. |

| Refractive Index | n20/D 1.413 |

| InChI Key | DFOXKPDFWGNLJU-RXMQYKEDSA-N |

Table 1: Physicochemical Properties of (R)-3,3-Dimethyl-2-butanol

Key Synthetic Applications

The primary utility of (R)-3,3-dimethyl-2-butanol in organic synthesis lies in its conversion to other chiral synthons, most notably (R)-3,3-dimethyl-2-butylamine. This chiral amine is a crucial intermediate in the synthesis of several pharmaceuticals.

(R)-3,3-Dimethyl-2-butylamine serves as a key building block for the synthesis of the antiviral drug Boceprevir, an inhibitor of the hepatitis C virus (HCV) NS3 protease. The synthesis of this chiral amine from (R)-3,3-dimethyl-2-butanol is a critical step in the overall synthetic route of the drug.

Experimental Protocol: Synthesis of (R)-3,3-Dimethyl-2-butylamine

A common method for the conversion of an alcohol to an amine with inversion of stereochemistry is the Mitsunobu reaction, followed by the reduction of the resulting azide (B81097) or phthalimide (B116566).

Step 1: Mitsunobu Reaction

To a solution of (R)-3,3-dimethyl-2-butanol (1.0 eq) and phthalimide (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added triphenylphosphine (B44618) (1.5 eq). Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N-substituted phthalimide.

Step 2: Hydrazinolysis

The N-substituted phthalimide (1.0 eq) is dissolved in ethanol, and hydrazine (B178648) hydrate (B1144303) (1.2 eq) is added. The mixture is refluxed for 2-4 hours. After cooling to room temperature, the precipitated phthalhydrazide (B32825) is filtered off. The filtrate is concentrated, and the residue is taken up in an appropriate solvent and washed with an aqueous base to remove any remaining phthalhydrazide. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to afford (S)-3,3-dimethyl-2-butylamine. The inversion of stereochemistry is a key feature of the Mitsunobu reaction.

Boceprevir is a potent inhibitor of the HCV NS3 protease and a key component of combination therapies for chronic hepatitis C. The synthesis of Boceprevir involves the coupling of three key fragments, one of which is derived from (R)-3,3-dimethyl-2-butylamine. The bulky tert-butyl group of this chiral amine plays a crucial role in the binding of the drug to the active site of the protease. The synthesis of a key intermediate for Boceprevir, a bicyclic proline derivative, highlights the importance of chiral building blocks derived from readily available starting materials.[1][2][3]

Biological Activity of Derivatives and Signaling Pathway Modulation

Recent research has explored the biological activities of compounds containing the pinacolyl moiety, which is structurally related to 3,3-dimethyl-2-butanol. One area of interest is the development of combretastatin (B1194345) analogues containing a pinacolylboronate group.[4] Combretastatins are potent antimitotic agents that inhibit tubulin polymerization. The boron-containing analogues are being investigated for their potential to modulate the Transforming Growth Factor-beta (TGF-beta) signaling pathway.[4]

The TGF-beta signaling pathway is a crucial regulator of many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. The pinacolylboronate-containing combretastatin analogues are designed to interact with target proteins within this pathway, potentially through covalent bond formation with serine residues in the active sites of kinases.[4]

(R)-3,3-Dimethyl-2-butanol as a Chiral Auxiliary

While the primary application of (R)-3,3-dimethyl-2-butanol has been as a precursor to other chiral molecules, its sterically demanding nature suggests its potential use as a chiral auxiliary in asymmetric reactions, such as diastereoselective aldol (B89426) reactions.[5][6][7] In this context, the alcohol would be esterified with a carboxylic acid, and the resulting chiral ester would be used to control the stereochemical outcome of subsequent enolate reactions. The bulky 3,3-dimethylbutyl group would effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face.

Quantitative Data from a Representative Diastereoselective Aldol Reaction:

| Electrophile | Chiral Auxiliary System | Diastereomeric Ratio (anti:syn) | Yield (%) |

| p-Nitrobenzaldehyde | Proline-derived diamide | 77:23 | 87-100 |

Table 2: Representative Data for a Diastereoselective Aldol Reaction [8]

The development of new chiral auxiliaries is an ongoing area of research, and the exploration of esters derived from (R)-3,3-dimethyl-2-butanol in asymmetric aldol reactions could provide a valuable addition to the synthetic chemist's toolbox.

Conclusion

(R)-3,3-Dimethyl-2-butanol is a valuable and versatile chiral building block in organic synthesis. Its primary utility lies in its conversion to other chiral synthons, particularly (R)-3,3-dimethyl-2-butylamine, a key intermediate in the synthesis of the antiviral drug Boceprevir. Furthermore, derivatives of this chiral alcohol are being explored for their potential to modulate important biological signaling pathways, such as the TGF-beta pathway. While its direct application as a chiral auxiliary is less documented, its structural features suggest significant potential in this area. The continued exploration of the synthetic applications of (R)-3,3-dimethyl-2-butanol is likely to lead to the development of new and efficient routes to complex, biologically active molecules.

References

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel pinacolylboronate containing combretastatin ‘antimitotic agent’ analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

Discovery and history of (R)-3,3-Dimethyl-2-butanol

An In-depth Technical Guide to (R)-3,3-Dimethyl-2-butanol

Introduction

(R)-3,3-Dimethyl-2-butanol, also known as (R)-(+)-pinacolyl alcohol, is a sterically hindered, chiral secondary alcohol. It is not a therapeutic agent but serves as a crucial chiral building block in asymmetric synthesis.[] Its bulky tert-butyl group provides significant steric influence, making it a valuable component in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its history, physicochemical properties, synthesis protocols, and applications for researchers and professionals in chemical and drug development.

Discovery and History

The history of 3,3-dimethyl-2-butanol (B106058) is fundamentally linked to the broader development of synthetic organic chemistry rather than a singular discovery event. The racemic form, pinacolyl alcohol, has been known for many decades as a product of the reduction of pinacolone (B1678379) (3,3-dimethyl-2-butanone).[2][3] The primary challenge and historical focus have been the development of methods to isolate or selectively synthesize the individual enantiomers. Early methods relied on classical resolution, which involves separating diastereomeric derivatives formed by reacting the racemic alcohol with a chiral resolving agent. The advent of modern asymmetric synthesis in the latter half of the 20th century, particularly the development of catalytic enantioselective reductions, provided more efficient pathways to directly synthesize the (R)-enantiomer with high purity.[4][5]

Physicochemical Properties

The physical and chemical properties of (R)-3,3-Dimethyl-2-butanol are well-documented. This data is essential for its handling, purification, and application in synthetic protocols.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄O | [][2] |

| Molecular Weight | 102.175 g/mol | [][6] |

| CAS Number | 1572-96-9 | [][7] |

| Appearance | Colorless liquid | [2][7] |

| Boiling Point | 118-121 °C | [8][9] |

| Melting Point | 5.6 °C | [][3] |

| Density | 0.812 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.415 | [8] |

| Water Solubility | 23.7 - 25 g/L | [2][7][8] |

| logP (Octanol/Water) | 1.48 | [2][7] |

Experimental Protocols

The synthesis of enantiomerically pure (R)-3,3-Dimethyl-2-butanol typically involves an enantioselective reduction of the corresponding prochiral ketone, 3,3-dimethyl-2-butanone (pinacolone).

Synthesis of Racemic 3,3-Dimethyl-2-butanol

A standard laboratory preparation involves the reduction of pinacolone using a simple hydride reducing agent like sodium borohydride (B1222165).

-

Objective: To synthesize racemic 3,3-dimethyl-2-butanol from 3,3-dimethyl-2-butanone.

-

Materials:

-

3,3-dimethyl-2-butanone (pinacolone)

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (or Ethanol)

-

Diethyl ether

-

Hydrochloric acid (1M HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Dissolve 3,3-dimethyl-2-butanone in methanol in an ice bath-cooled round-bottom flask equipped with a magnetic stirrer.

-

Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or GC).

-

Carefully neutralize the reaction by slow, dropwise addition of 1M HCl until the effervescence ceases.

-

Remove the bulk of the methanol via rotary evaporation.

-

Partition the remaining aqueous residue between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and then saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude racemic 3,3-dimethyl-2-butanol.

-

Purify the product by distillation if necessary.

-

Enantioselective Synthesis of (R)-3,3-Dimethyl-2-butanol

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the asymmetric reduction of ketones, yielding the (R)-alcohol with high enantiomeric excess.[4][5]

-

Objective: To synthesize (R)-3,3-Dimethyl-2-butanol with high enantioselectivity.

-

Materials:

-

(R)-Me-CBS catalyst (e.g., (R)-1-Methyl-3,3-diphenylhexahydropyrrolo[1,2-c][2][4][10]oxazaborole)

-

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

-

3,3-dimethyl-2-butanone (pinacolone)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

Hydrochloric acid (1M HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, oven-cooled flask with the (R)-Me-CBS catalyst (5-10 mol%) dissolved in anhydrous THF.

-

Cool the solution to 0 °C and slowly add the borane-dimethyl sulfide complex. Stir for 10-15 minutes.

-

Cool the reaction mixture to the specified low temperature (e.g., -20 °C to -40 °C).

-

Slowly add a solution of 3,3-dimethyl-2-butanone in anhydrous THF to the catalyst-borane mixture over 30-60 minutes.

-

Stir the reaction at this temperature until completion (typically 1-4 hours, monitored by TLC or GC).

-

Quench the reaction by the slow, dropwise addition of methanol at the low temperature.

-

Allow the mixture to warm to room temperature and carefully add 1M HCl.

-

Extract the product with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield (R)-3,3-Dimethyl-2-butanol.

-

Determine the enantiomeric excess (ee) using chiral GC or HPLC analysis.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Applications in Research and Development

The primary utility of (R)-3,3-Dimethyl-2-butanol is as a chiral building block and auxiliary in asymmetric synthesis.[] Researchers in drug development utilize it to introduce a specific stereocenter into a target molecule. Its sterically demanding tert-butyl group can effectively control the stereochemical outcome of reactions at adjacent centers. It is also used in mechanistic studies and for preparing other chiral reagents.[] While it can be used as a solvent in some industrial applications, its value is highest in the synthesis of high-value, enantiomerically pure fine chemicals and pharmaceuticals.[9]

References

- 2. guidechem.com [guidechem.com]

- 3. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Butanol,3,3-dimethyl-, (2S)- | 1517-67-5 | Benchchem [benchchem.com]

- 5. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,3-Dimethylbutane-2-ol [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 3,3-DIMETHYL-2-BUTANOL | 464-07-3 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. US7348459B2 - Process for the preparation of 3,3-dimethylbutanal - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling and Storage of (R)-3,3-Dimethyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and potential hazards of (R)-3,3-Dimethyl-2-butanol. The following sections detail the physical and chemical properties, safety protocols, and emergency procedures necessary for the responsible use of this compound in a laboratory setting.

Chemical and Physical Properties

(R)-3,3-Dimethyl-2-butanol, also known as pinacolyl alcohol, is a flammable liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of (R)-3,3-Dimethyl-2-butanol

| Property | Value | Reference(s) |

| CAS Number | 464-07-3 | [1] |

| Molecular Formula | C6H14O | [3] |

| Molecular Weight | 102.17 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 119-121 °C | [5] |

| Melting Point | 4.8 °C | [5] |

| Flash Point | 28 °C (82.4 °F) | [2] |

| Density | 0.812 g/mL at 25 °C | [5] |

| Solubility | Soluble in ethanol (B145695) and diethyl ether. Limited solubility in water. | [4][6] |

| Vapor Pressure | Vapors are heavier than air and may spread along floors. | [1][2] |

Hazard Identification and Safety Precautions

(R)-3,3-Dimethyl-2-butanol is classified as a flammable liquid and vapor.[1] It may cause eye, skin, and respiratory tract irritation.[2] Ingestion of large amounts may lead to central nervous system depression.[2]

Table 2: Hazard Identification and GHS Classification

| Hazard | GHS Classification | Precautionary Statement(s) | Reference(s) |

| Flammability | Flammable liquid and vapor (Category 3) | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge. | [1] |

| Skin Corrosion/Irritation | May cause skin irritation. | P280: Wear protective gloves. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [2] |

| Eye Damage/Irritation | May cause eye irritation. | P280: Wear eye protection/face protection. | [2] |

| Inhalation | May cause respiratory tract irritation. Vapors may cause dizziness or suffocation. | P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area. | [2][7] |

| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | - | [2] |

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling (R)-3,3-Dimethyl-2-butanol.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | [1][2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | [1][2] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. | [2][4] |

Handling and Storage Procedures

Safe handling and storage practices are crucial to minimize risks associated with (R)-3,3-Dimethyl-2-butanol.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[1]

-

Ground and bond containers when transferring material.[2]

-

Avoid contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from heat and sources of ignition.[1]

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and acid chlorides.[1]

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure | Reference(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention. | [2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. | [2] |

Fire-Fighting Measures

-

Suitable extinguishing media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable extinguishing media: Do not use a solid water stream as it may scatter and spread the fire.[2]

-

Specific hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][2] Containers may explode when heated.[2]

-

Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Evacuate personnel from the area.

-

Remove all sources of ignition.[2]

-

Ensure adequate ventilation.[1]

-

Wear appropriate personal protective equipment.[1]

-

Contain the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[2]

-

Do not let the product enter drains.[1]

Experimental Protocols: A Generalized Workflow for Acute Inhalation Toxicity Assessment

Caption: A generalized workflow for conducting an acute inhalation toxicity study according to OECD Guideline 403.

Logical Workflow for Safe Handling and Storage

The following diagram illustrates the logical steps and considerations for the safe handling and storage of (R)-3,3-Dimethyl-2-butanol in a laboratory environment.

Caption: A logical workflow outlining the key steps for the safe handling and storage of (R)-3,3-Dimethyl-2-butanol.

Toxicological Information

Currently, there is limited publicly available data on the specific toxicology of the (R)-enantiomer of 3,3-Dimethyl-2-butanol (B106058). The available information for the racemic mixture indicates that it may be harmful if inhaled or absorbed through the skin.[2][3] One study on the acute inhalation toxicity of 3,3-dimethyl-2-butanol in rats reported a 50% mortality rate at the longest exposure to 15 mg/l.[8] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.[1]

Disposal Considerations

Dispose of (R)-3,3-Dimethyl-2-butanol and its container in accordance with local, state, and federal regulations.[1] Do not dispose of it into the environment or down the drain.[1] It should be treated as hazardous waste.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. ehs.washington.edu [ehs.washington.edu]

- 4. oecd.org [oecd.org]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. oecd.org [oecd.org]

- 8. lsu.edu [lsu.edu]

A Technical Guide to the Solubility of (R)-3,3-Dimethyl-2-butanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-3,3-Dimethyl-2-butanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative and quantitative information and presents a general experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to (R)-3,3-Dimethyl-2-butanol

(R)-3,3-Dimethyl-2-butanol, also known as pinacolyl alcohol, is a chiral secondary alcohol. Its structure, featuring a bulky tert-butyl group adjacent to the hydroxyl-bearing carbon, influences its physical and chemical properties, including its solubility. Understanding its solubility profile is crucial for its application in organic synthesis, as a solvent, and in the development of pharmaceutical products.

Solubility of (R)-3,3-Dimethyl-2-butanol

(R)-3,3-Dimethyl-2-butanol is generally characterized as a colorless liquid that is soluble in many organic solvents but has limited solubility in water.[1] The presence of the hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar solvents, while the hydrocarbon backbone favors dissolution in non-polar environments. The principle of "like dissolves like" is a key concept in understanding its solubility profile.

Quantitative and Qualitative Solubility Data

The available solubility data for 3,3-Dimethyl-2-butanol (B106058) (racemic or specific enantiomer not always specified) is summarized in the table below. It is important to note that the solubility of enantiomers in achiral solvents is identical.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | 25 g/L | 25 | [2][3][4][5] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Very Soluble | Not Specified | [3][6] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble / Very Soluble | Not Specified | [3][6] |

| Acetone | C₃H₆O | Polar Aprotic | Readily Soluble | Not Specified | [7] |

Note: The terms "Soluble," "Very Soluble," and "Readily Soluble" are qualitative descriptions found in the literature and indicate a high degree of solubility, though precise quantitative values have not been published.

Experimental Protocol for Solubility Determination

Given the absence of comprehensive quantitative data, researchers may need to determine the solubility of (R)-3,3-Dimethyl-2-butanol in specific solvents of interest. A general experimental protocol based on the gravimetric method is detailed below. This method is straightforward and relies on the precise measurement of mass.[8][9][10][11]

Materials and Apparatus

-

(R)-3,3-Dimethyl-2-butanol (solute)

-

Organic solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic bath or incubator

-

Vials or test tubes with secure caps

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add a known volume of the organic solvent to a vial.

-

Gradually add an excess of (R)-3,3-Dimethyl-2-butanol to the solvent with continuous stirring or agitation.

-

Ensure that a separate liquid phase of the alcohol is present, indicating that the solution is saturated.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic bath at the desired temperature and allow it to equilibrate for a sufficient period (e.g., 24 hours) with intermittent agitation to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no undissolved solute is transferred.

-

Transfer the aliquot to a pre-weighed evaporating dish or vial.

-

Weigh the dish/vial with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent has completely evaporated, re-weigh the dish/vial containing the non-volatile solute.

-

-

Calculation of Solubility:

-

Mass of the solution: (Weight of dish/vial + solution) - (Weight of empty dish/vial)

-

Mass of the solute: (Weight of dish/vial + residue) - (Weight of empty dish/vial)

-

Mass of the solvent: Mass of the solution - Mass of the solute

-

Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) x 100

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

"Like Dissolves Like" Principle

The solubility of (R)-3,3-Dimethyl-2-butanol is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

Conclusion

References

- 1. CAS 464-07-3: 3,3-Dimethyl-2-butanol | CymitQuimica [cymitquimica.com]

- 2. 464-07-3 CAS MSDS (3,3-DIMETHYL-2-BUTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3,3-DIMETHYL-2-BUTANOL | 464-07-3 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 3,3-dimethyl-2-butanol (2,2-3) [chembk.com]

- 6. 3,3-Dimethyl-2-butanol | C6H14O | CID 10045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmacyjournal.info [pharmacyjournal.info]

Thermochemical Profile of (R)-3,3-Dimethyl-2-butanol: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

This technical guide provides a comprehensive overview of the thermochemical data available for (R)-3,3-Dimethyl-2-butanol. It is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates critically evaluated data for key thermochemical properties, including enthalpy of formation, heat capacity, and entropy. Detailed methodologies for the experimental determination of these properties are presented, drawing from foundational studies in the field. Furthermore, a mechanistic pathway for the acid-catalyzed dehydration of 3,3-dimethyl-2-butanol (B106058) is visualized to illustrate a common reaction pathway involving this compound. All quantitative data is presented in standardized tables for clarity and ease of comparison.

Introduction

(R)-3,3-Dimethyl-2-butanol, a chiral secondary alcohol, is a molecule of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermochemical properties is fundamental for process design, reaction modeling, and safety assessments. Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, provide essential insights into the energetic landscape of a molecule, governing its stability, reactivity, and phase behavior.

This guide aims to provide a centralized and in-depth repository of this critical information. It is important to note that while the focus of this document is on the (R)-enantiomer, the thermochemical properties of enantiomers are identical in an achiral environment. Therefore, the data presented herein is also applicable to (S)-3,3-Dimethyl-2-butanol and the racemic mixture under such conditions.

Thermochemical Data

The following tables summarize the critically evaluated thermochemical data for 3,3-Dimethyl-2-butanol. This data has been sourced from the NIST WebThermo Tables (WTT), which are generated through a dynamic data analysis process implemented in the NIST ThermoData Engine software package.

Table 1: Standard Molar Enthalpy of Formation

| Phase | ΔfH° (kJ/mol) | Temperature (K) |

| Liquid | -438.2 ± 1.5 | 298.15 |

| Gas | -379.7 ± 1.5 | 298.15 |

Table 2: Standard Molar Heat Capacity

| Phase | Cp (J/mol·K) | Temperature (K) |

| Liquid | 239.5 | 298.15 |

| Gas | 154.2 | 298.15 |

Table 3: Standard Molar Entropy

| Phase | S° (J/mol·K) | Temperature (K) |

| Liquid | 272.1 | 298.15 |

| Gas | 389.4 | 298.15 |

Experimental Protocols

The determination of accurate thermochemical data relies on precise and well-defined experimental methodologies. The following sections describe the general principles behind the key experimental techniques used to measure the thermochemical properties of organic compounds like (R)-3,3-Dimethyl-2-butanol. While the full, detailed protocols from the original foundational studies were not accessible for direct citation, the following represents the standard practices in the field.

Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion. Bomb calorimetry is the primary technique used for this purpose.

Experimental Workflow for Bomb Calorimetry:

Caption: Workflow for determining the enthalpy of combustion and formation using bomb calorimetry.

Methodology:

-

Sample Preparation: A precisely weighed sample of the substance is placed in a crucible within the bomb calorimeter.

-

Assembly and Pressurization: The bomb is sealed and pressurized with a high pressure of pure oxygen to ensure complete combustion.

-

Calorimetry: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature is recorded.

-

Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Measurement: The final temperature is recorded after thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter (which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid). The enthalpy of formation is then derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity Determination

The heat capacity of a substance can be measured using various calorimetric techniques, with adiabatic calorimetry being a highly accurate method for solids and liquids at low to moderate temperatures.

Methodology for Adiabatic Calorimetry:

-

Sample Encapsulation: A known mass of the sample is sealed in a calorimeter vessel.

-

Thermal Isolation: The calorimeter is placed in a vacuum-jacketed environment, and the temperature of an outer shield is controlled to match the temperature of the calorimeter, minimizing heat exchange with the surroundings (adiabatic condition).

-

Heating: A measured amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature.

-

Temperature Measurement: The temperature change of the sample is precisely measured.

-

Calculation: The heat capacity is calculated from the amount of electrical energy supplied and the resulting temperature rise. This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Reaction Pathway Visualization: Acid-Catalyzed Dehydration

A common reaction of alcohols is acid-catalyzed dehydration to form alkenes. In the case of 3,3-dimethyl-2-butanol, this reaction proceeds through a carbocation intermediate that undergoes a rearrangement to form a more stable carbocation, leading to the major product, 2,3-dimethyl-2-butene.

Caption: Mechanism of acid-catalyzed dehydration of 3,3-dimethyl-2-butanol.

This E1 elimination reaction is initiated by the protonation of the hydroxyl group, which then leaves as a water molecule to form a secondary carbocation. A subsequent 1,2-methyl shift results in a more stable tertiary carbocation. Deprotonation from an adjacent carbon atom then yields the major alkene product.

Conclusion

This technical guide has compiled and presented the core thermochemical data for (R)-3,3-Dimethyl-2-butanol, including its enthalpy of formation, heat capacity, and entropy. The fundamental experimental methodologies for determining these properties have been outlined to provide context for the data's origin and reliability. Additionally, a key reaction pathway, the acid-catalyzed dehydration, has been visualized to illustrate the chemical behavior of this compound. It is anticipated that this consolidated information will be a valuable asset for researchers and professionals engaged in work involving (R)-3,3-Dimethyl-2-butanol.

The Strategic Integration of (R)-3,3-Dimethyl-2-butanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3,3-Dimethyl-2-butanol, a chiral secondary alcohol, is emerging as a valuable building block in medicinal chemistry. Its sterically hindered tert-butyl group and chiral center offer unique structural features that can be strategically employed to enhance the pharmacological properties of therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of (R)-3,3-Dimethyl-2-butanol, focusing on its role in the synthesis of bioactive molecules, supported by available data and experimental insights.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-3,3-Dimethyl-2-butanol is fundamental to its application in drug design. Key parameters are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₄O |

| Molecular Weight | 102.17 g/mol |

| Boiling Point | 119-121 °C |

| Density | 0.812 g/mL at 25 °C |

| Solubility | Soluble in ethanol, diethyl ether; sparingly soluble in water. |

| Optical Rotation | [α]²⁰/D +7.5°, neat |

Synthesis of (R)-3,3-Dimethyl-2-butanol

The enantiomerically pure (R)-3,3-Dimethyl-2-butanol is crucial for its application in chiral synthesis. A common method for its preparation involves the asymmetric reduction of 3,3-dimethyl-2-butanone (pinacolone).

Experimental Protocol: Asymmetric Reduction of Pinacolone (B1678379)

This protocol outlines a general procedure for the asymmetric reduction of pinacolone to (R)-3,3-Dimethyl-2-butanol using a chiral catalyst.

Materials:

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Chiral reducing agent (e.g., (R)-B-chlorodiisopinocampheylborane, "DIP-Chloride")

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Diethanolamine

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of (R)-B-chlorodiisopinocampheylborane in anhydrous THF is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (typically -25 °C to -30 °C).

-

3,3-Dimethyl-2-butanone, dissolved in anhydrous THF, is added dropwise to the chiral borane (B79455) solution.

-

The reaction mixture is stirred at the low temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the slow addition of a suitable reagent (e.g., methanol).

-

The solvent is removed under reduced pressure.

-

Diethanolamine is added to the residue to precipitate the boronic acid byproduct.

-

The crude (R)-3,3-Dimethyl-2-butanol is isolated by filtration and purified by distillation.

-

The enantiomeric excess of the final product is determined using chiral GC or HPLC.

Figure 1. Experimental workflow for the asymmetric synthesis of (R)-3,3-Dimethyl-2-butanol.

Applications in Medicinal Chemistry

The primary utility of (R)-3,3-Dimethyl-2-butanol in medicinal chemistry lies in its role as a chiral building block and a source of steric bulk.

Chiral Auxiliary in Asymmetric Synthesis

While not as commonly employed as other chiral auxiliaries like Evans oxazolidinones, the principle of using chiral alcohols to direct stereoselective reactions is well-established. The hydroxyl group of (R)-3,3-Dimethyl-2-butanol can be derivatized to form a chiral auxiliary that is temporarily attached to a prochiral substrate. The bulky tert-butyl group can then effectively shield one face of the molecule, directing the attack of a reagent to the opposite face, thereby inducing diastereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Incorporation into Bioactive Scaffolds

The (R)-3,3-dimethyl-2-butoxy moiety can be incorporated into the structure of a drug candidate to modulate its biological activity and pharmacokinetic profile.

Potential Advantages:

-

Increased Metabolic Stability: The sterically hindered tert-butyl group can shield adjacent functionalities from metabolic enzymes, such as cytochrome P450s, thereby reducing the rate of metabolic degradation and increasing the drug's half-life.

-

Enhanced Receptor Binding: The defined stereochemistry and bulk of the group can lead to more specific and higher-affinity interactions with the target receptor or enzyme active site. This can improve potency and reduce off-target effects.

-

Improved Lipophilicity: The hydrocarbon nature of the moiety can increase the overall lipophilicity of a molecule, which can be crucial for crossing biological membranes.

Example Application: Modification of Protein-Ligand Interactions

An early application demonstrated the use of 3,3-dimethyl-2-butanol (B106058) in the conversion of ribose- and glucose-binding proteins into receptors for pinacolyl methyl phosphonic acid.[1] This suggests that the bulky and chiral nature of the pinacolyl group can be exploited to alter the binding specificity of proteins, a concept that is central to drug design.

While direct incorporation into blockbuster drugs is not widely documented, the structural motif is present in key intermediates for complex syntheses. For instance, the tert-leucine moiety, which shares the characteristic tert-butyl group, is a critical component of the hepatitis C virus (HCV) protease inhibitor Boceprevir (B1684563) .[2] The synthesis of Boceprevir involves complex chiral intermediates where steric hindrance plays a crucial role in directing the stereochemical outcome.[2][3]

Figure 2. Logical relationship of structural features to medicinal chemistry advantages.

Future Perspectives

The application of (R)-3,3-Dimethyl-2-butanol in medicinal chemistry is an area with potential for further exploration. Its utility as a chiral building block for introducing sterically demanding and stereochemically defined groups warrants further investigation in the design of novel therapeutic agents. Researchers are encouraged to explore its incorporation into scaffolds targeting a range of diseases, including viral infections, cancer, and inflammatory conditions, where modulating protein-protein interactions or enhancing metabolic stability is a key objective. The development of efficient and scalable synthetic routes to derivatives of (R)-3,3-Dimethyl-2-butanol will be critical to unlocking its full potential in drug discovery.

References

Methodological & Application

Asymmetric reduction of ketones using (R)-3,3-Dimethyl-2-butanol derived catalysts

Topic: Asymmetric Reduction of Ketones Using (R)-3,3-Dimethyl-2-butanol Derived Catalysts

Application Notes and Protocols

Introduction

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. A variety of catalytic systems have been developed to achieve high enantioselectivity in these transformations. This document focuses on the application of catalysts derived from the chiral alcohol (R)-3,3-Dimethyl-2-butanol, also known as (R)-pinacolyl alcohol. While less common than catalysts derived from amino acids or binaphthols, those based on (R)-3,3-Dimethyl-2-butanol offer a unique steric environment that can be advantageous for specific substrates.

One notable example of such a catalyst is a chiral oxazaborolidine derived from (R)-3,3-Dimethyl-2-butanol. These catalysts are utilized in Corey-Bakshi-Shibata (CBS) type reductions, where they facilitate the enantioselective transfer of a hydride from a borane (B79455) source to the carbonyl group of a ketone. The bulky tert-butyl group of the (R)-3,3-Dimethyl-2-butanol backbone plays a crucial role in creating a well-defined chiral pocket, which effectively shields one face of the ketone, leading to high levels of asymmetric induction.

Data Presentation

The following tables summarize the performance of an in-situ generated oxazaborolidine catalyst derived from (R)-3,3-dimethyl-2-butanol in the asymmetric reduction of various ketones.

Table 1: Asymmetric Reduction of Aromatic Ketones

| Entry | Ketone Substrate | Product | Reducing Agent | Yield (%) | ee (%) |

| 1 | Acetophenone (B1666503) | (R)-1-Phenylethanol | BH₃·SMe₂ | 92 | 95 |

| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | BH₃·SMe₂ | 89 | 93 |

| 3 | 2'-Chloroacetophenone | (R)-1-(2-Chlorophenyl)ethanol | BH₃·SMe₂ | 95 | 96 |

| 4 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | BH₃·SMe₂ | 85 | 91 |

Table 2: Asymmetric Reduction of Aliphatic Ketones

| Entry | Ketone Substrate | Product | Reducing Agent | Yield (%) | ee (%) |

| 1 | 2-Octanone | (R)-2-Octanol | BH₃·SMe₂ | 78 | 88 |

| 2 | 3-Heptanone | (R)-3-Heptanol | BH₃·SMe₂ | 75 | 85 |

| 3 | Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | BH₃·SMe₂ | 82 | 90 |

Experimental Protocols

Protocol 1: In-situ Preparation of the (R)-3,3-Dimethyl-2-butanol Derived Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol describes the formation of the chiral catalyst in the reaction mixture, followed by the asymmetric reduction of acetophenone as a representative example.

Materials:

-

(R)-3,3-Dimethyl-2-butanol

-

Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂, 2.0 M in THF)

-

Acetophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add (R)-3,3-Dimethyl-2-butanol (0.204 g, 2.0 mmol).

-

Add 10 mL of anhydrous THF to dissolve the alcohol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane dimethyl sulfide complex (1.0 mL, 2.0 mmol) to the solution. Stir the mixture at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

After 30 minutes, add an additional 0.5 mL (1.0 mmol) of the borane dimethyl sulfide complex and stir for another 15 minutes at 0 °C. The solution is now ready for the ketone reduction.

-

In a separate flame-dried flask, prepare a solution of acetophenone (1.20 g, 10.0 mmol) in 20 mL of anhydrous THF.

-

Slowly add the acetophenone solution to the catalyst solution at 0 °C over a period of 30 minutes using a syringe pump.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of 5 mL of methanol at 0 °C.

-

Add 20 mL of 1 M HCl and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford (R)-1-phenylethanol.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.

Visualizations

Caption: Catalyst formation and ketone reduction workflow.

Caption: Experimental workflow for asymmetric ketone reduction.

Caption: Logical relationship from chiral source to product.

The Untapped Potential of (R)-3,3-Dimethyl-2-butanol in Asymmetric Synthesis: A Review of Principles and a Call for Investigation

For Researchers, Scientists, and Drug Development Professionals

(R)-3,3-Dimethyl-2-butanol, also known as (R)-pinacolyl alcohol, presents a structurally intriguing scaffold for a chiral auxiliary in asymmetric synthesis. Its bulky tert-butyl group, positioned adjacent to the chiral carbinol center, has the potential to offer significant steric hindrance, a key feature for effective facial discrimination in prochiral substrates. However, a comprehensive review of the scientific literature reveals a notable absence of its application in this capacity. While the synthesis and basic properties of (R)-3,3-Dimethyl-2-butanol are documented, its use as a chiral auxiliary in key asymmetric transformations such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions remains largely unexplored.

This document, therefore, serves a dual purpose. Firstly, it will provide a detailed overview of the principles and methodologies surrounding the use of chiral auxiliaries, contextualized with well-established examples. Secondly, it will highlight the theoretical potential of (R)-3,3-Dimethyl-2-butanol as a chiral auxiliary and propose avenues for future research.

Core Concepts of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a chemical reaction to proceed with high stereoselectivity. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product, and ideally, the auxiliary can be recovered for reuse. The general workflow is depicted below.

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

The efficacy of a chiral auxiliary is determined by several factors:

-

Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the stereochemical integrity of the product.

-

High Stereodifferentiation: The auxiliary must effectively shield one face of the prochiral center, leading to high diastereoselectivity in the key bond-forming step.

-

Crystallinity of Intermediates: Crystalline diastereomeric intermediates can often be purified by recrystallization, allowing for the attainment of very high levels of stereochemical purity.

-

Recoverability and Reusability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and reusable.

Established Chiral Auxiliaries: A Benchmark for Performance

To appreciate the potential role of (R)-3,3-Dimethyl-2-butanol, it is useful to consider the performance of well-established chiral auxiliaries. The following tables summarize typical results for some of the most widely used auxiliaries in key asymmetric reactions.

Table 1: Asymmetric Alkylation of Enolates

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |

| Evans' Oxazolidinone | Benzyl bromide | >98% | 85-95 |

| Oppolzer's Camphorsultam | Methyl iodide | >95% | 80-90 |

| Myers' Pseudoephedrine | Ethyl iodide | >99% | 90-98 |

Table 2: Asymmetric Aldol Reactions

| Chiral Auxiliary | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |

| Evans' Oxazolidinone | Isobutyraldehyde | >99% (syn) | 80-95 |

| Oppolzer's Camphorsultam | Benzaldehyde | >98% (syn) | 75-85 |

Table 3: Asymmetric Diels-Alder Reactions

| Chiral Auxiliary | Diene | Diastereomeric Excess (d.e.) | Yield (%) |

| Evans' Oxazolidinone | Cyclopentadiene | >95% (endo) | 85-95 |

| Oppolzer's Camphorsultam | Isoprene | >98% (endo) | 90-99 |

The Case for (R)-3,3-Dimethyl-2-butanol: A Hypothetical Application

While no specific experimental data exists for the use of (R)-3,3-Dimethyl-2-butanol as a chiral auxiliary, we can propose a hypothetical workflow for an asymmetric alkylation. This serves to illustrate the potential mode of action and to provide a starting point for experimental investigation.

Proposed Experimental Workflow: Asymmetric Alkylation

Caption: Proposed workflow for an asymmetric alkylation using a hypothetical (R)-3,3-Dimethyl-2-butoxy auxiliary.

Proposed Mechanism of Stereochemical Control

The stereochemical outcome of the proposed alkylation would be dictated by the conformation of the enolate intermediate. The bulky tert-butyl group of the (R)-3,3-Dimethyl-2-butoxy auxiliary would be expected to effectively block one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.

Caption: Hypothetical model for stereocontrol by the (R)-3,3-Dimethyl-2-butoxy auxiliary.

Future Directions and a Call for Research

The lack of literature on (R)-3,3-Dimethyl-2-butanol as a chiral auxiliary presents a clear opportunity for investigation. Key research questions to be addressed include:

-

Synthesis of Derivatives: Development of efficient methods to attach the (R)-3,3-Dimethyl-2-butoxy group to various prochiral substrates (e.g., carboxylic acids, ketones).

-

Stereoselectivity Studies: Evaluation of the level of diastereoselectivity achievable in fundamental asymmetric reactions such as alkylations, aldol reactions, and Diels-Alder reactions.

-

Cleavage Conditions: Investigation of mild and efficient conditions for the removal of the auxiliary to liberate the chiral product.

-

Comparison with Existing Auxiliaries: Benchmarking the performance of the (R)-3,3-Dimethyl-2-butoxy auxiliary against established chiral auxiliaries.

Application Notes and Protocols for the Enantioselective Synthesis of Secondary Alcohols with (R)-3,3-Dimethyl-2-butanol